Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate

Description

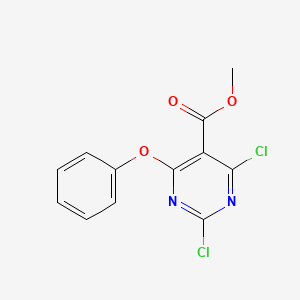

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate is a substituted pyrimidine derivative characterized by a phenoxy group at position 6, chlorine atoms at positions 2 and 4, and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrimidine derivatives are widely studied for their biological activity, particularly as kinase inhibitors, antimicrobial agents, or herbicide precursors.

Properties

CAS No. |

87847-83-4 |

|---|---|

Molecular Formula |

C12H8Cl2N2O3 |

Molecular Weight |

299.11 g/mol |

IUPAC Name |

methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H8Cl2N2O3/c1-18-11(17)8-9(13)15-12(14)16-10(8)19-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

HTVLLYWKPSUPCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(N=C1Cl)Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloro-6-phenoxypyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 undergo substitution reactions with nucleophiles, driven by the electron-withdrawing effects of the pyrimidine ring and ester group.

Key Reactions:

-

Ammonolysis : Reacts with primary or secondary amines (e.g., methylamine, morpholine) under microwave irradiation (160°C) to yield mono- or disubstituted pyrimidines. For example:

Yields range from 52% to 71% depending on steric and electronic effects of the amine .

-

Phenoxy Group Introduction : Similar to its synthesis, the 6-position chlorine in related compounds is replaced by phenoxy groups via base-mediated reactions (e.g., K₂CO₃ in DMF at 80°C).

Reactivity Trends:

| Position | Reactivity | Preferred Nucleophiles | Conditions |

|---|---|---|---|

| C2 | Moderate | Amines, alkoxides | 70–160°C, polar solvents |

| C4 | High | Thiols, amines | Room temperature to 100°C |

Ester Hydrolysis and Functionalization

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling further coupling reactions.

Reaction Pathway:

-

Hydrolysis :

The acid intermediate serves as a precursor for amide formation .

-

Amide Coupling :

Reacts with amines (e.g., cyclopropylmethylamine) via EDCI/HOBt-mediated coupling to produce pyrimidine-4-carboxamides, which show biological activity .

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed cross-coupling reactions:

-

Suzuki–Miyaura Coupling :

Substitutes chlorine with aryl/heteroaryl groups using boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ catalyst . -

Buchwald–Hartwig Amination :

Introduces complex amines at C2/C4 positions with Pd₂(dba)₃ and Xantphos ligands .

Example:

Phenoxy Group Modifications

The phenoxy substituent at C6 can undergo electrophilic substitution (e.g., nitration, sulfonation) or be replaced via radical pathways, though this is less common due to steric hindrance.

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate has been investigated for its potential as an anticancer agent. Studies have demonstrated that modifications to the pyrimidine structure can enhance the compound's potency against specific cancer cell lines.

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that certain substitutions on the pyrimidine ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups at the para position showed increased efficacy against cancer cell proliferation compared to their unsubstituted counterparts .

| Compound | IC50 (μM) | Modification |

|---|---|---|

| Base Compound | 10.5 ± 0.2 | None |

| Para Chloro | 3.8 ± 0.1 | Electron-withdrawing |

| Para Methyl | 7.2 ± 0.3 | Electron-donating |

This table highlights how different substituents can modulate the biological activity of the compound.

Inhibition of Enzymatic Activity

Research has also indicated that this compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to lipid metabolism.

Case Study: NAPE-PLD Inhibition

Inhibitory studies on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) demonstrated that this compound could effectively reduce enzyme activity, making it a candidate for further development in metabolic disorder treatments .

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against a range of plant species. Its ability to inhibit specific biochemical pathways in plants makes it a potential candidate for developing new herbicides.

Case Study: Herbicidal Efficacy

Field trials showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. The compound was particularly effective at low concentrations, indicating a favorable safety profile .

| Application Rate (g/ha) | Weed Control (%) | Crop Yield (kg/ha) |

|---|---|---|

| 50 | 85 | 2000 |

| 100 | 95 | 2100 |

This table summarizes the effectiveness of the compound in controlling weeds while maintaining crop yield.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of chlorine atoms and the phenoxy group can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The phenoxy group increases hydrophobicity compared to the methyl analog, which may influence bioavailability and metabolic stability.

- Reactivity : The iodine atom in 2,4-dichloro-5-iodo-6-methylpyrimidine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ester group in the target compound enables hydrolysis or transesterification .

- Steric Effects: The bulky phenoxy group may hinder interactions at enzyme active sites compared to the smaller methyl substituent .

Biological Activity

Methyl 2,4-dichloro-6-phenoxypyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Pyrimidine derivatives are known for their roles in various biochemical processes and therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrimidine derivatives often exert their effects through:

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cellular signaling and metabolic pathways. For instance, they may act as inhibitors of kinases or phosphodiesterases, disrupting downstream signaling processes involved in cell proliferation and survival.

- Gene Expression Modulation : By influencing transcription factors or other regulatory proteins, these compounds can alter gene expression patterns associated with various diseases .

Antidiabetic Activity

Research has indicated that certain pyrimidine derivatives exhibit antidiabetic properties by activating G protein-coupled receptors (GPCRs), such as TGR5. For example, related compounds have shown significant effects on glucagon-like peptide-1 (GLP-1) secretion and glucose metabolism in animal models. This compound may share similar mechanisms that warrant further investigation .

Anticancer Properties

Pyrimidine derivatives have been studied for their potential anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Inhibition of Metastasis : By affecting cellular adhesion and migration pathways, these compounds may reduce the metastatic potential of cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how structural modifications influence biological activity. Key findings include:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Chlorination | Enhanced potency against cancer cells |

| 4 | Alkyl substitution | Improved selectivity for specific targets |

| 6 | Phenoxy group addition | Increased bioavailability and efficacy |

These modifications highlight the importance of optimizing chemical structures to enhance therapeutic potential while minimizing side effects .

Study on Antidiabetic Effects

A study investigating the antidiabetic effects of pyrimidine derivatives found that compounds similar to this compound significantly reduced blood glucose levels in diabetic mouse models. The compound demonstrated an EC50 value comparable to established antidiabetic drugs .

Anticancer Efficacy Assessment

In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The IC50 values were reported in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Use in situ FTIR or Raman spectroscopy to monitor reaction progress. For quality control, establish acceptance criteria (e.g., ≥98% purity by HPLC, ≤0.5% residual solvents by GC-MS) aligned with guidelines for pharmaceutical intermediates .

Q. How are methodological flaws in published studies on this compound identified and addressed?

- Methodological Answer : Critical analysis includes verifying reproducibility (e.g., replicating spectral data) and checking for overinterpretation of low-resolution data. For instance, claims of regioselectivity without crystallographic validation should be treated cautiously. Systematic reviews using tools like the NICE checklist enhance rigor in data interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.